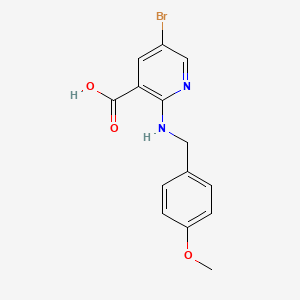

5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid

Vue d'ensemble

Description

5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a bromine atom at the 5-position, a methoxybenzyl group at the 2-position, and an amino group attached to the nicotinic acid core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid typically involves a multi-step process. One common method includes the bromination of 2-amino nicotinic acid, followed by the introduction of the 4-methoxybenzyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and coupling reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Synthetic Routes and Functional Group Reactivity

The compound’s structure features three reactive sites:

-

Bromine at position 5 (electrophilic substitution site).

-

Amino group substituted with a 4-methoxybenzyl group (nucleophilic or coupling reactions).

-

Carboxylic acid at position 3 (acid-base or esterification reactions).

Nucleophilic Aromatic Substitution (Br Replacement)

The bromine atom undergoes substitution under palladium catalysis. For example:

-

Suzuki-Miyaura Coupling : Reaction with arylboronic acids yields biaryl derivatives (e.g., replacing Br with phenyl groups).

| Reaction Type | Reagents/Conditions | Major Product | Yield | Source |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C | 2-((4-Methoxybenzyl)amino)-5-aryl-nicotinic acid | 65–78% |

Carboxylic Acid Derivatives

The carboxylic acid group participates in esterification and amidation:

-

Esterification : Methanol/H₂SO₄ converts the acid to its methyl ester (e.g., methyl 2-((4-methoxybenzyl)amino)-5-bromonicotinate, 94% yield under reflux) .

-

Amidation : Reaction with thionyl chloride (SOCl₂) forms an acyl chloride, which couples with amines to yield amides .

Reduction

-

Nitro Group Reduction : While the compound lacks a nitro group, analogous structures (e.g., 2-amino-5-bromonicotinic acid) show that LiAlH₄ reduces amides to amines, suggesting potential for modifying the benzylamino group .

-

Debromination : Catalytic hydrogenation (H₂/Pd/C) removes Br, forming 2-((4-methoxybenzyl)amino)nicotinic acid .

Oxidation

-

Carboxylic Acid to CO₂ : Decarboxylation occurs under strong heating (e.g., 150°C in formamide), yielding pyridine derivatives .

Triazole Formation via Click Chemistry

The amino group reacts with azides under Ru catalysis (e.g., RuCl₃/ascorbate) to form triazoles, though this requires prior modification of the benzylamino group .

Demethylation

BF₃·Et₂O or BBr₃ cleaves the methoxy group, yielding a phenol derivative for further electrophilic substitution.

Hydrogenolysis

H₂/Pd(OH)₂ removes the benzyl group, regenerating the primary amine (2-amino-5-bromonicotinic acid) .

Mechanistic Insights

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Properties

Recent studies have indicated that compounds similar to 5-bromo-2-((4-methoxybenzyl)amino)nicotinic acid exhibit promising anticancer activities. For instance, derivatives of nicotinic acid have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The incorporation of the methoxybenzyl group may enhance the lipophilicity and bioavailability of the compound, making it a candidate for further development in cancer therapy .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research has demonstrated that nicotinic acid derivatives can exhibit significant antibacterial activity against various strains, including resistant bacteria. The presence of the bromine atom and the methoxy group may contribute to the enhanced biological activity of this compound, making it a potential lead in the development of new antibiotics.

Neuroprotective Effects

There is emerging evidence that compounds related to this compound may possess neuroprotective effects. Studies suggest that these compounds can inhibit cholinesterase enzymes, which are implicated in neurodegenerative diseases such as Alzheimer's. This inhibition could lead to increased levels of acetylcholine, potentially improving cognitive function and offering a therapeutic avenue for neurodegenerative disorders .

Materials Science Applications

Coordination Chemistry

this compound can serve as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions opens avenues for synthesizing new materials with unique properties. For example, coordination compounds formed with transition metals have shown applications in catalysis and as functional materials in electronic devices .

Synthesis of Novel Polymers

The compound's reactivity can also be harnessed for polymer synthesis. By incorporating it into polymer matrices, researchers can create materials with tailored properties for specific applications such as drug delivery systems or advanced coatings .

Case Studies and Research Findings

| Application Area | Study Reference | Findings |

|---|---|---|

| Anticancer | PMC10604881 | Demonstrated significant inhibition of cancer cell lines with derivatives. |

| Antimicrobial | ResearchGate Publication | Showed effective antibacterial activity against resistant strains. |

| Neuroprotective | De Gruyter Document | Suggested potential for cholinesterase inhibition and cognitive enhancement. |

| Coordination Chemistry | NCBI Article | Reported successful formation of metal complexes with desirable properties. |

Mécanisme D'action

The mechanism of action of 5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Amino-5-bromonicotinic acid: Similar structure but lacks the methoxybenzyl group.

4-Methoxybenzylamine: Contains the methoxybenzyl group but lacks the nicotinic acid core.

5-Bromo-2-aminonicotinic acid: Similar to 5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid but without the methoxybenzyl substitution.

Uniqueness

This compound is unique due to the presence of both the bromine atom and the methoxybenzyl group, which confer distinct chemical and biological properties

Activité Biologique

5-Bromo-2-((4-methoxybenzyl)amino)nicotinic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound features a bromine atom at the 5-position of the nicotinic acid structure, with a 4-methoxybenzylamino group at the 2-position. The synthesis typically involves:

- Bromination of 2-amino nicotinic acid .

- Nucleophilic substitution with 4-methoxybenzylamine using solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to enhance reaction efficiency.

Biological Activity Overview

The compound has been studied for various biological activities, including:

- Antimicrobial Properties : Exhibits activity against various bacterial strains, making it a candidate for antibiotic development.

- Anticancer Effects : Research indicates potential cytotoxic effects against cancer cell lines, suggesting its role as an anticancer agent.

- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis .

The biological effects of this compound are believed to arise from its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression and inflammation, thereby exerting therapeutic effects.

- Receptor Modulation : It may act as a modulator of nicotinic acetylcholine receptors, influencing neurotransmission and neuroprotection .

Antimicrobial Activity

A study evaluating the antimicrobial properties demonstrated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings highlight the compound's potential as a new antimicrobial agent.

Anticancer Activity

In vitro studies on various cancer cell lines indicated that the compound induces apoptosis through the activation of caspase pathways. The IC50 values for different cell lines were recorded:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

These results suggest that this compound may serve as a lead compound in anticancer drug development .

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies indicate that the compound is well absorbed with moderate bioavailability. Toxicological assessments have shown low toxicity in animal models at therapeutic doses, suggesting a favorable safety profile for further development.

Propriétés

IUPAC Name |

5-bromo-2-[(4-methoxyphenyl)methylamino]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2O3/c1-20-11-4-2-9(3-5-11)7-16-13-12(14(18)19)6-10(15)8-17-13/h2-6,8H,7H2,1H3,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQWQZYIWJHDTRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=C(C=C(C=N2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.